molecular formula C15H15N3O3 B2415638 N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide CAS No. 331426-60-9

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide

Cat. No.: B2415638
CAS No.: 331426-60-9
M. Wt: 285.303
InChI Key: PIJYMJNAITVIHZ-UHFFFAOYSA-N
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Description

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
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Scientific Research Applications

Met Kinase Inhibition

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors show improved enzyme potency and selectivity, and one derivative has shown complete tumor stasis in a Met-dependent human gastric carcinoma model, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Intramolecular Hydrogen Bonding Study

Research on symmetric and non-symmetric oxamides, including this compound derivatives, has focused on their structural investigation. These compounds are stabilized by intramolecular three-center hydrogen bonding, with NMR and X-ray diffraction studies providing insights into their molecular structures and preferred conformations (Martínez-Martínez et al., 1998).

Crystal Structure Analysis

The N-(pyridin-2-ylmethyl)benzamide derivative, a related compound to this compound, has been studied for its crystal structure. The study revealed different orientations of the pyridine ring with respect to the benzene ring, contributing to our understanding of molecular interactions in these compounds (Artheswari et al., 2019).

Potential in Neuroreceptor Imaging

Research on N-(pyridin-2-ylmethyl)benzamide derivatives has demonstrated potential applications in neuroreceptor imaging. For example, one study evaluated 18F-Mefway, a compound structurally similar to this compound, for its effectiveness in quantifying serotonin 1A receptors in human subjects using PET imaging (Choi et al., 2015).

Histone Deacetylase Inhibition

Compounds structurally related to this compound have been found to be potent histone deacetylase (HDAC) inhibitors. These inhibitors selectively inhibit HDACs and have shown promise as anticancer drugs, with one such compound entering clinical trials (Zhou et al., 2008).

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-7-5-11(6-8-13)18-15(20)14(19)17-10-12-4-2-3-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYMJNAITVIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.